4,4,4-Trifluoro-2-hydroxybutanoic acid

Catalog No.
S2677874
CAS No.
879090-39-8
M.F
C4H5F3O3
M. Wt
158.076
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-2-hydroxybutanoic acid

CAS Number

879090-39-8

Product Name

4,4,4-Trifluoro-2-hydroxybutanoic acid

IUPAC Name

4,4,4-trifluoro-2-hydroxybutanoic acid

Molecular Formula

C4H5F3O3

Molecular Weight

158.076

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10)

InChI Key

FGKVOERQNLHPOO-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)C(F)(F)F

solubility

not available

Potential as a Building Block for Pharmaceuticals and Materials:

4,4,4-Trifluoro-2-hydroxybutanoic acid, due to its unique structure containing both a carboxylic acid group and a hydroxyl group, holds potential as a building block for the synthesis of various complex molecules with diverse functionalities. Research suggests its application in the development of novel pharmaceuticals and materials [].

Precursor for Fluorinated Esters:

The presence of the hydroxyl group allows 4,4,4-Trifluoro-2-hydroxybutanoic acid to undergo esterification reactions, leading to the formation of fluorinated esters. These esters possess unique properties, including altered lipophilicity and metabolic stability, making them valuable tools in medicinal chemistry and drug discovery [].

Investigation in Asymmetric Catalysis:

Studies have explored the use of 4,4,4-Trifluoro-2-hydroxybutanoic acid derivatives as ligands in asymmetric catalysis. Ligands are molecules that bind to catalysts and influence their activity and selectivity. The incorporation of the trifluoromethyl group and the hydroxyl group in these derivatives is believed to contribute to their unique catalytic properties, potentially leading to the development of more efficient and selective catalysts for various organic transformations [].

4,4,4-Trifluoro-2-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C₄H₅F₃O₃. It is characterized by the presence of three fluorine atoms attached to the fourth carbon of a butanoic acid backbone, along with a hydroxyl group on the second carbon. This unique structure contributes to its distinct chemical properties and biological activities. The compound appears as a white to yellow solid and has a molecular weight of approximately 158.08 g/mol .

The chemical behavior of 4,4,4-Trifluoro-2-hydroxybutanoic acid can be attributed to its functional groups. It can participate in various reactions, including:

  • Esterification: The hydroxyl group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding hydrocarbon.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack due to the electron-withdrawing nature of fluorine, making it a potential candidate for further chemical modifications .

Research indicates that 4,4,4-Trifluoro-2-hydroxybutanoic acid exhibits notable biological activities. It is recognized for its potential as an intermediate in pharmaceutical synthesis and has been studied for its toxicological properties. The compound is classified as harmful if swallowed and can cause skin irritation . Its biological effects make it relevant in drug development and toxicology studies.

Several methods exist for synthesizing 4,4,4-Trifluoro-2-hydroxybutanoic acid:

  • Fluorination of Butanoic Acid Derivatives: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Hydroxylation Reactions: Hydroxylation can be performed on suitable precursors to yield the desired compound.
  • Chemical Modification of Existing Fluorinated Compounds: Starting from other fluorinated acids or alcohols, specific reactions can yield 4,4,4-Trifluoro-2-hydroxybutanoic acid .

The applications of 4,4,4-Trifluoro-2-hydroxybutanoic acid are diverse:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals.
  • Chemical Research: Utilized in laboratories for research purposes due to its unique properties.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological activity .

Studies on the interactions of 4,4,4-Trifluoro-2-hydroxybutanoic acid suggest that it may interact with various biological systems. Its toxicity profile indicates potential adverse effects on human health if misused or improperly handled. Further research is needed to fully understand its interaction with biological pathways and other chemicals in the environment .

Several compounds share structural similarities with 4,4,4-Trifluoro-2-hydroxybutanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Hydroxybutanoic AcidC₄H₈O₃Lacks fluorine; more hydrophilic
Trifluoroacetic AcidC₂F₃O₂Smaller structure; stronger acidity
3-Fluoro-2-hydroxybutanoic AcidC₄H₇FO₃Different fluorine positioning; altered reactivity
Perfluorobutanoic AcidC₄F₈O₂Fully fluorinated; significantly different properties

The presence of three fluorine atoms in 4,4,4-Trifluoro-2-hydroxybutanoic acid enhances its lipophilicity and alters its reactivity compared to these similar compounds. This unique feature makes it particularly interesting for chemical synthesis and biological studies .

Systematic Nomenclature and Identifiers

The compound is systematically named 4,4,4-trifluoro-2-hydroxybutanoic acid, reflecting the positions of its functional groups along the four-carbon chain. Key identifiers include:

PropertyValueSource Citation
CAS Registry Number879090-39-8 [1]
Molecular FormulaC₄H₅F₃O₃ [1]
Molecular Weight158.08 g/mol [1]
SMILES NotationO=C(C(CC(F)(F)F)O)O [1]

The CAS registry number (879090-39-8) uniquely identifies this compound in chemical databases, while the SMILES string explicitly defines its atomic connectivity and stereochemistry [1] .

Stereochemical Considerations

While the provided sources do not specify the compound’s stereoisomerism, the presence of chiral centers at the second (hydroxyl-bearing) and third (trifluoromethyl-bearing) carbons suggests potential for enantiomeric forms. Synthetic routes or natural sources may yield racemic mixtures or specific stereoisomers, depending on reaction conditions .

Structural Characteristics

Backbone Analysis

The butanoic acid backbone is modified at two positions:

  • Hydroxyl Group (C2): Introduces hydrogen-bonding capacity and acidity.
  • Trifluoromethyl Group (C4): Imparts strong electron-withdrawing effects, altering electronic distribution across the molecule [1] .

The carboxylic acid group at C1 contributes to the compound’s acidity, with a predicted pKa of 3.72 [4]. The trifluoromethyl group further acidifies the hydroxyl proton at C2 through inductive effects, enhancing its reactivity in nucleophilic substitutions or esterifications .

Electronic Configuration

  • Electronegativity Effects: Fluorine’s high electronegativity (3.98 Pauling) polarizes C–F bonds, creating a partial positive charge on the adjacent carbon atoms. This polarization stabilizes negative charges in deprotonated states .
  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups act as hydrogen bond donors and acceptors, facilitating interactions with solvents or biological targets [1].

Table 2: Key Electronic Properties

PropertyValue/DescriptionSource Citation
Predicted pKa (C1)3.72 ± 0.10 [4]
Dipole MomentEnhanced by C–F bonds
Conformational FlexibilityRestricted by trifluoromethyl group

Spectral Data and Characterization

Spectroscopic Profiles

While experimental spectra for 4,4,4-trifluoro-2-hydroxybutanoic acid are not explicitly provided in the sources, analogous compounds (e.g., methyl 3,3,3-trifluoro-2-hydroxypropanoate) suggest characteristic signatures:

  • Infrared (IR) Spectroscopy:
    • Broad O–H stretch (~2500–3500 cm⁻¹) from hydroxyl and carboxylic acid groups.
    • Strong C=O stretch (~1700 cm⁻¹) from the carboxylic acid.
    • C–F vibrations (1000–1300 cm⁻¹) [6].
  • Nuclear Magnetic Resonance (NMR):
    • ¹⁹F NMR: Single peak for equivalent CF₃ fluorine atoms.
    • ¹H NMR: Downfield shifts for hydroxyl and carboxylic acid protons due to hydrogen bonding .

Physical State and Stability

The compound is typically a white to yellow solid stored under dry conditions at 2–8°C to prevent decomposition [1]. Its stability is influenced by the electron-withdrawing trifluoromethyl group, which reduces susceptibility to oxidative degradation .

Comparative Structural Analysis

Comparison with Non-Fluorinated Analogues

Property4,4,4-Trifluoro-2-hydroxybutanoic Acid2-Hydroxybutanoic Acid
Molecular Weight158.08 g/mol104.10 g/mol
Acidity (pKa)~3.72~4.51
Boiling PointNot reported190°C

The trifluoromethyl group reduces basicity and increases volatility compared to non-fluorinated analogues [4] .

Structural Analogues in Medicinal Chemistry

Derivatives such as (2S,3S)-3-benzamido-4,4,4-trifluoro-2-hydroxybutanoic acid demonstrate the compound’s utility as a chiral building block in drug design [2]. The fluorine atoms enhance metabolic stability and membrane permeability in pharmaceutical candidates .

Synthetic and Industrial Relevance

Synthetic Applications

  • Esterification: The hydroxyl and carboxylic acid groups enable the formation of mono- or diesters, useful in polymer chemistry .
  • Ligand Design: Chiral derivatives serve as ligands in asymmetric catalysis, leveraging fluorine’s steric and electronic effects .

Industrial Use Cases

  • Agrochemicals: Fluorinated compounds improve pesticide stability and activity.
  • Materials Science: Incorporated into fluoropolymers for enhanced thermal and chemical resistance .

The compound possesses the molecular formula C4H5F3O3 with a molecular weight of 158.08 grams per mole [1] [2] [3] [4] [5]. The Chemical Abstracts Service has assigned it the registry number 879090-39-8 [1] [2] [3] [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 4,4,4-trifluoro-2-hydroxybutanoic acid [1] [2] [3] [4] [5].

The molecular structure is characterized by a four-carbon chain containing three distinct functional groups: a carboxylic acid group at position 1, a hydroxyl group at position 2, and a trifluoromethyl group at position 4 [1]. The compound's structure is represented by the Simplified Molecular Input Line Entry System notation: C(C(C(=O)O)O)C(F)(F)F [1] [2] [3] [4] [5]. The International Chemical Identifier Key for this compound is FGKVOERQNLHPOO-UHFFFAOYSA-N [1] [2] [3] [4] [5].

Physical Appearance and Form

The compound typically appears as a white to yellow solid under standard conditions [2] [6]. This physical form is consistent across multiple commercial sources and represents the standard appearance for research-grade material with purity levels around 95% [2] [4] [7] [6].

Thermodynamic Properties

Melting and Boiling Points

The specific melting point and boiling point values for 4,4,4-trifluoro-2-hydroxybutanoic acid are not available in the current literature. Safety data sheets and product specifications from multiple suppliers indicate that these thermal properties have not been determined or reported [8] [7] [9] [10]. This represents a significant gap in the physical property data for this compound.

Density and Refractive Index

The density and refractive index values for 4,4,4-trifluoro-2-hydroxybutanoic acid are not available in the published literature [9] [10]. These optical and physical properties remain undetermined for this specific compound, despite being important parameters for characterization and applications.

Chemical Properties

Acidity and pH Behavior

The compound exhibits acidic properties due to the presence of the carboxylic acid functional group. The estimated pKa value ranges from 1.5 to 2.5 for the carboxylic acid group [1]. This acidity is enhanced compared to non-fluorinated analogs due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the deprotonated form [1].

Lipophilicity

The estimated logarithm of the partition coefficient (LogP) ranges from 0.3 to 0.5 [1]. This relatively low value indicates moderate hydrophilicity, which is consistent with the presence of both the carboxylic acid and hydroxyl functional groups that can participate in hydrogen bonding with water molecules.

Spectroscopic Properties

Mass Spectrometric Properties

The exact mass of 4,4,4-trifluoro-2-hydroxybutanoic acid is 158.01908 Daltons [3]. The monoisotopic mass is also 158.01908 Daltons [3]. These values are critical for mass spectrometric identification and quantification of the compound.

Comparative Analysis

When compared to related compounds, 4,4,4-trifluoro-2-hydroxybutanoic acid shares the same molecular formula and weight with its positional isomer 4,4,4-trifluoro-3-hydroxybutanoic acid, but differs in the position of the hydroxyl group [1] . The 3-hydroxy isomer has reported melting and boiling points of 69.5-70°C and 96-98°C at 3 Torr, respectively , while these values remain undetermined for the 2-hydroxy isomer.

The presence of the trifluoromethyl group significantly impacts the physical properties compared to non-fluorinated analogs. The molecular weight is substantially higher (158.08 g/mol) compared to non-fluorinated 2-hydroxybutanoic acid (104.10 g/mol), and the electronic properties are markedly different due to the strong electron-withdrawing effect of the fluorine atoms [1].

XLogP3

0.6

Dates

Last modified: 08-16-2023

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